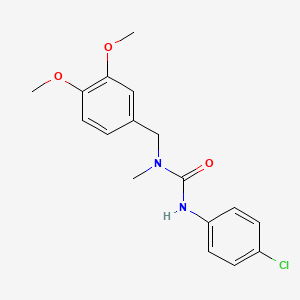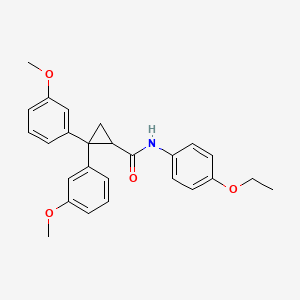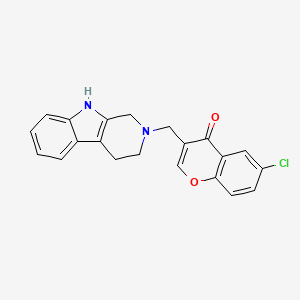
N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea, also known as CDU, is a synthetic compound that has been widely studied for its potential therapeutic applications. CDU belongs to the class of urea-based compounds and has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has also been shown to have antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV). Additionally, N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The exact mechanism of action of N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea is not fully understood. However, studies have suggested that N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea may exert its antitumor effects by inhibiting cell proliferation and inducing apoptosis (programmed cell death) in cancer cells. N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has also been shown to inhibit the activity of certain enzymes involved in viral replication, thereby exerting its antiviral effects.
Biochemical and Physiological Effects:
N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and antiviral effects, N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has been shown to inhibit the production of certain inflammatory cytokines, thereby exerting its anti-inflammatory effects. N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has also been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea for lab experiments is its broad range of biological activities. N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has been shown to exhibit antitumor, antiviral, and anti-inflammatory effects, making it a potential candidate for the treatment of a range of diseases. Additionally, N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea has a low toxicity profile, making it a safe compound for use in lab experiments. However, one of the limitations of N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea is its complex synthesis method, which may limit its use in large-scale production.
Zukünftige Richtungen
There are several potential future directions for the study of N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea. One area of interest is the development of N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea-based therapeutics for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea and to identify potential molecular targets. Finally, the development of more efficient and cost-effective synthesis methods for N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea may facilitate its use in large-scale production and clinical trials.
Conclusion:
In conclusion, N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea is a synthetic compound that has been extensively studied for its potential therapeutic applications. N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea exhibits a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. While the exact mechanism of action of N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea is not fully understood, it has been shown to have a low toxicity profile and may be a safe therapeutic agent. Future studies may focus on the development of N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea-based therapeutics, the elucidation of its mechanism of action, and the development of more efficient synthesis methods.
Synthesemethoden
N'-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-methylurea can be synthesized through a multi-step process involving the reaction of 4-chlorophenyl isocyanate with 3,4-dimethoxybenzylamine, followed by the reaction of the resulting intermediate with methylisocyanate. The final product is obtained through purification and isolation steps.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-20(17(21)19-14-7-5-13(18)6-8-14)11-12-4-9-15(22-2)16(10-12)23-3/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVKLSLBBMPTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)OC)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5227447.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)

![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5227482.png)
![1-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5227483.png)
![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)

![1-(4-methoxyphenyl)-4-[1-(3-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B5227520.png)
![(3S)-3-({5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-azepanone](/img/structure/B5227527.png)
![7-(2,5-dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5227531.png)